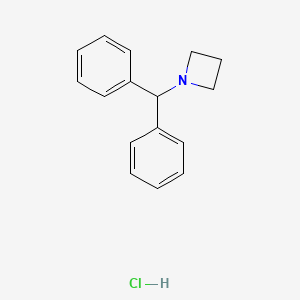
1-Benzhydrylazetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydrylazetidine hydrochloride is a chemical compound with the molecular formula C16H18ClN It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzhydrylazetidine hydrochloride can be synthesized through a streamlined two-step process. Initially, commercially available 1-benzhydrylazetidin-3-ol is reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile. The mesylate intermediate formed is then treated with ammonium hydroxide/isopropanol in a Parr reactor at approximately 70°C, yielding the desired compound as a mono acetate salt in 72-84% yield .
Industrial Production Methods: The industrial production of this compound involves the preparation of a reaction solution by mixing dimethylaniline and epoxy chloropropane in an organic solvent. This solution is then reacted at 0-60°C, followed by heating to 60-250°C under pressure. The resulting product is purified to obtain white crystals of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydrylazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form new functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur if suitable leaving groups or electrophilic sites are present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like methanesulfonyl chloride and triethylamine are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted azetidines, such as 3-amino-1-benzhydrylazetidine and its derivatives .
Scientific Research Applications
1-Benzhydrylazetidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is explored for its therapeutic potential in drug development, particularly in the synthesis of compounds with medicinal properties.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-benzhydrylazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
- 1-Benzhydrylazetidin-3-one
- 1-Benzhydrylazetidin-3-ol
- 3-Amino-1-benzhydrylazetidine
- 1-Benzhydrylazetidin-3-carbonitrile
Uniqueness: 1-Benzhydrylazetidine hydrochloride is unique due to its specific chemical structure and reactivityCompared to similar compounds, it provides a versatile platform for the synthesis of a wide range of derivatives with potential biological and industrial applications .
Properties
Molecular Formula |
C16H18ClN |
|---|---|
Molecular Weight |
259.77 g/mol |
IUPAC Name |
1-benzhydrylazetidine;hydrochloride |
InChI |
InChI=1S/C16H17N.ClH/c1-3-8-14(9-4-1)16(17-12-7-13-17)15-10-5-2-6-11-15;/h1-6,8-11,16H,7,12-13H2;1H |
InChI Key |
KWAWVQKITYLCKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















